1,2-Diaminoanthraquinone

Catalog No.
S567546
CAS No.
1758-68-5
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diaminoanthraquinone

CAS Number

1758-68-5

Product Name

1,2-Diaminoanthraquinone

IUPAC Name

1,2-diaminoanthracene-9,10-dione

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2

InChI Key

LRMDXTVKVHKWEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N

Synonyms

1,2-DAA, 1,2-diamino-9,10-anthraquinone, 1,2-diaminoanthraquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N

Fluorescent Probe for Imaging Nitric Oxide in Living Cells

Building Block for Chemical Synthesis

    Scientific Field: Organic Chemistry

    Summary of the Application: DAQ can be used as a building block to prepare various chemical compounds.

    Methods of Application: DAQ can be used to prepare imidazoanthraquinone derivatives via palladium-catalyzed Suzuki–Miyaura and Sonogashira coupling reactions.

    Results or Outcomes: The specific outcomes would depend on the particular reactions being carried out.

1,2-Diaminoanthraquinone is an organic compound with the chemical formula C14H10N2O2C_{14}H_{10}N_{2}O_{2}. It is a derivative of anthraquinone, characterized by the presence of two amino groups at the 1 and 2 positions of the anthraquinone structure. This compound exhibits a distinct red color, making it useful in various applications, particularly as a dye and in fluorescence imaging. Its unique structure allows for diverse chemical reactivity and biological interactions.

DAQ's primary mechanism of action in scientific research lies in its ability to detect nitric oxide (NO). The exact mechanism of this reaction remains under investigation, but it likely involves the interaction between the amino groups of DAQ and the NO molecule, leading to a rearrangement and formation of a fluorescent product []. This fluorescence allows for the sensitive and specific detection of NO in biological systems.

, primarily due to its amino groups. Key reactions include:

  • Nitration: The amino groups can be nitrated to form nitro derivatives.
  • Acylation: Reaction with acyl chlorides can yield acylated derivatives.
  • Condensation: 1,2-Diaminoanthraquinone can undergo condensation reactions with aldehydes or ketones to form imines or related compounds.
  • Reactivity with Nitric Oxide: It reacts with nitric oxide to form a fluorescent probe, which has been studied for its potential in nitric oxide imaging in living cells .

1,2-Diaminoanthraquinone exhibits notable biological activities. It has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems. The compound has shown promise in:

  • Cell Imaging: Its ability to fluoresce upon reaction with nitric oxide makes it useful for imaging applications in cellular studies .
  • Antimicrobial Activity: Some studies suggest that derivatives of 1,2-diaminoanthraquinone may possess antimicrobial properties, although more research is needed to fully understand these effects.

Several methods exist for synthesizing 1,2-diaminoanthraquinone:

  • Reduction of Anthraquinone: Starting from anthraquinone, reduction processes can introduce amino groups at the desired positions.
  • Direct Amination: Amination of suitable precursors can yield the desired compound.
  • Chemical Modification: Existing derivatives can be modified through

1,2-Diaminoanthraquinone finds application in various fields:

  • Fluorescent Probes: Its use as a fluorescent probe for detecting nitric oxide makes it valuable in biochemical research .
  • Dyes and Pigments: The vibrant color of the compound allows it to be utilized as a dye in textiles and other materials.
  • Chemical Sensors: Research indicates potential applications in optical fiber sensors for detecting nitric oxide .

Interaction studies focusing on 1,2-diaminoanthraquinone have primarily centered around its reactivity with nitric oxide. These interactions have implications for developing sensors and probes that can monitor biological processes involving nitric oxide. The formation of specific fluorescent species upon reaction with nitric oxide has been extensively documented .

Several compounds share structural similarities with 1,2-diaminoanthraquinone. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-AminoanthraquinoneAnthraquinone DerivativeContains only one amino group
9,10-AnthraquinoneAnthraquinoneLacks amino functional groups
1,4-DiaminoanthraquinoneAnthraquinone DerivativeAmino groups at different positions (1 and 4)
2-AminoanthraquinoneAnthraquinone DerivativeContains one amino group at position 2

1,2-Diaminoanthraquinone is unique due to its specific positioning of amino groups which influences its reactivity and biological activity compared to other derivatives.

XLogP3

2.1

Melting Point

290.0 °C

UNII

H5P6YP29VA

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1758-68-5

Wikipedia

1,2-diaminoanthraquinone

General Manufacturing Information

9,10-Anthracenedione, 1,2-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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